5-chloro-N-ethyl-2-fluorobenzamide
Description
5-Chloro-N-ethyl-2-fluorobenzamide is a substituted benzamide derivative characterized by a chloro group at the 5-position, a fluorine atom at the 2-position of the benzene ring, and an ethylamide substituent. Benzamide derivatives are known for their versatility, often modified to optimize solubility, bioavailability, and target-specific interactions .
Properties
IUPAC Name |
5-chloro-N-ethyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOZYSLUCECHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
5-Chloro-N-ethyl-2-fluorobenzamide has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-ethyl-2-fluorobenzamide exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of 5-chloro-N-ethyl-2-fluorobenzamide lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
- Fluorine and Chlorine: These halogens enhance electronegativity and metabolic stability. For example, fluorine in 5-chloro-N-ethyl-2-fluorobenzamide may improve bioavailability compared to non-halogenated analogs .
- Functional Groups : Hydroxyl or sulfamoyl groups (e.g., in and ) improve water solubility but may reduce membrane permeability .
Physicochemical Properties
While direct data for 5-chloro-N-ethyl-2-fluorobenzamide are unavailable, inferences can be drawn from analogs:
- LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to ethyl and halogen substituents).
- Solubility : Lower than hydroxyl-containing analogs (e.g., : ~10–20 mg/mL in DMSO) but higher than triazolo-oxazin derivatives (: <5 mg/mL) .
- Thermal Stability : Likely >200°C (common for halogenated benzamides) .
Antimicrobial Activity:
- Derivatives like 1a () and 5-chloro-N-(2-chloro-4-(hydroxybenzylidene)phenyl)-2-hydroxybenzamide () show potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) via disruption of bacterial membranes .
- 5-Chloro-N-ethyl-2-fluorobenzamide may exhibit similar mechanisms but with reduced efficacy due to the absence of hydrogen-bonding groups like hydroxy or cyano .
Agrochemical Potential:
- Compounds with triazolo-oxazin moieties () are patented as herbicides, suggesting that the target compound could be modified for similar applications by introducing heterocyclic substituents .
Pharmacological Niche:
- Sulfamoyl-containing analogs () are explored for enzyme inhibition (e.g., carbonic anhydrase), while trifluoromethyl groups () enhance blood-brain barrier penetration .
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